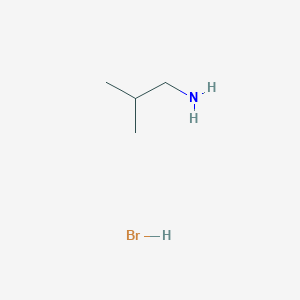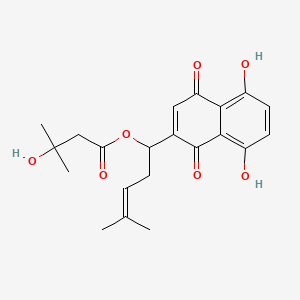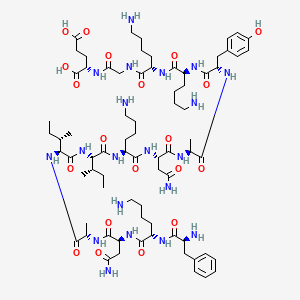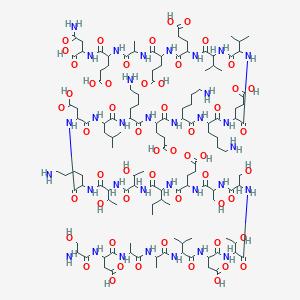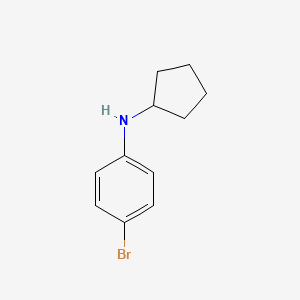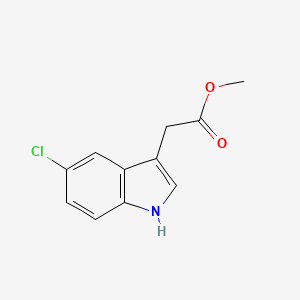![molecular formula C18H24N2O3 B3029730 1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] CAS No. 769106-43-6](/img/structure/B3029730.png)
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]
Übersicht
Beschreibung
The compound "1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]" represents a class of spiro compounds that are of significant interest in the field of drug discovery due to their unique three-dimensional structures and potential pharmacological properties. These spiro compounds are characterized by their spirocyclic structure, where two cyclic systems are joined at a single atom. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines, which can be removed under acidic conditions.
Synthesis Analysis
The synthesis of related spiro compounds involves multi-step reactions that typically start from readily available building blocks. For instance, the synthesis of a 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] scaffold was achieved from ortho-hydroxyacetophenone and N-benzylpiperidone, resulting in a Boc-protected derivative that serves as a key intermediate for further combinatorial synthesis . Similarly, the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was performed using 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile, followed by a series of reactions including nucleophilic substitution, cyano-reduction, and cyclization, with a final yield of 48% .
Molecular Structure Analysis
The molecular structure of spiro compounds has been extensively studied using techniques such as NMR and X-ray crystallography. For example, a Boc-protected piperidine-spiro-hydantoin was analyzed by two-dimensional NMR and X-ray crystallography, revealing that the molecule exhibits asymmetry at low temperatures and a C–N bond rotational process. The piperidine ring was found to adopt a half-chair conformation both in solution and in the solid state .
Chemical Reactions Analysis
Spiro compounds can participate in various chemical reactions due to their reactive centers. The spiro[oxirane-2,4'-piperidines], for example, were prepared and used as alkylating agents to introduce hydroxypiperidyl methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone . This demonstrates the versatility of spiro compounds in synthetic organic chemistry, enabling the introduction of functional groups and the formation of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their unique structures. The photochromic properties of spirooxazine derivatives, which include nitrogen heterocycles, were studied in different solutions and when embedded into polymeric matrices. These compounds exhibited thermochromism and acidichromism, with the kinetics of thermal decoloration being significantly altered in the polymeric films. The study of these properties is crucial for the development of materials with potential applications in areas such as smart coatings and optical devices .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A simple synthetic route was developed to prepare 1′-H-spiro(indoline-3,4′-piperidine), which can be utilized as a template for synthesizing compounds targeting GPCR (G protein-coupled receptor) targets (Xie, Huang, Fang, & Zhu, 2004).
- Efficient synthesis of new spiropiperidine scaffolds based on an intramolecular acyl transfer process in 1′-acyl-1-benzyl-3′,4′-dihydro-1′H-spiro[piperidine-4,2′-quinolines] has been reported, using debenzylation reaction conditions (Méndez & Kouznetsov, 2011).
Structural Studies and Novel Compounds
- Synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] from 1-Boc-piperidine-2-carboxylic acid methyl ester and 2-bromomethyl-benzonitrile was achieved, and its structure was characterized (Wang Qian-y, 2015).
- A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold was synthesized and structurally studied, demonstrating potential as a key intermediate for drug-like molecule synthesis (Willand et al., 2004).
Synthetic Methods and Applications
- A new enantioselective route to spiro[piperidine-3,3′-oxindoles] from isatin ketimines is described, highlighting the aza-Henry reaction and its transformation into spiro[piperidine-3,3′-oxindoles] after various reactions (Holmquist et al., 2015).
- Synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] was achieved through a rapid one-pot multi-component reaction, highlighting its potential for biological screening tests (Dandia, Gautam, & Jain, 2007).
Photochromic Properties and Other Studies
- Investigation of photochromic properties of a new spiro[indoline–naphthaline]oxazine derivative revealed excellent photochromism in different solvents, with insights into its molecular structure (Li, Pang, Wu, & Meng, 2015).
- Development of a multi-component, 1,3-dipolar cycloaddition reaction for synthesizing novel hybrid spiroheterocycles in an ionic liquid, showcasing an innovative approach to synthesizing complex structures (Rajesh, Bala, & Perumal, 2012).
Safety and Hazards
According to Sigma-Aldrich, the compound has several hazard statements: H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H410 (very toxic to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Eigenschaften
IUPAC Name |
tert-butyl 2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)19-15(18)21/h4-7H,8-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSIRGIMYGZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719196 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline] | |
CAS RN |
769106-43-6 | |
| Record name | tert-Butyl 2'-oxo-1',4'-dihydro-1H,2'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




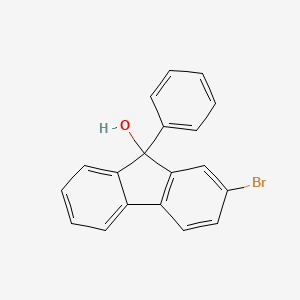
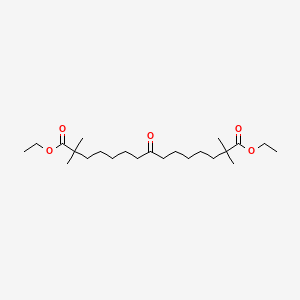

![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)
